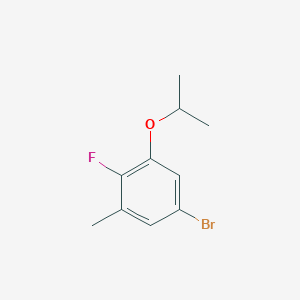

5-Bromo-2-fluoro-1-isopropoxy-3-methylbenzene

描述

Contextualizing Halogenated and Alkoxy-substituted Benzene (B151609) Derivatives in Synthetic Endeavors

Halogenated and alkoxy-substituted benzene derivatives are fundamental building blocks in organic synthesis. Halogens, particularly bromine, serve as versatile synthetic handles for cross-coupling reactions, lithiation, and the formation of Grignard reagents, enabling the construction of more complex carbon skeletons. Alkoxy groups, on the other hand, are known to influence the solubility, metabolic stability, and binding affinity of molecules, making them crucial in medicinal chemistry. The combination of these functionalities on a single aromatic ring creates a platform for diverse chemical transformations.

Structural Elucidation Challenges and Advanced Methodological Approaches in Complex Aryl Systems

The unambiguous determination of the structure of highly substituted aryl systems can be a formidable task. The presence of multiple substituents often leads to complex proton and carbon Nuclear Magnetic Resonance (NMR) spectra with overlapping signals and intricate coupling patterns. In the case of fluorinated compounds, the presence of the NMR-active 19F nucleus further complicates the spectra due to heteronuclear coupling.

The Unique Reactivity Profile of 5-Bromo-2-fluoro-1-isopropoxy-3-methylbenzene within Substituted Aromatic Scaffolds

The reactivity of this compound is dictated by the electronic and steric effects of its four substituents. The isopropoxy and methyl groups are activating, ortho, para-directing groups, meaning they increase the electron density of the benzene ring and direct incoming electrophiles to the positions ortho and para to them. libretexts.org Conversely, the bromine and fluorine atoms are deactivating, ortho, para-directing groups; they withdraw electron density from the ring through induction but can donate electron density through resonance. youtube.com

This combination of activating and deactivating groups, all of which are ortho, para-directing, creates a nuanced reactivity profile. The regioselectivity of electrophilic aromatic substitution reactions on this molecule would be a complex interplay of these directing effects, with the most activating group typically exerting the dominant influence. youtube.com Furthermore, the bromine atom provides a reactive site for cross-coupling reactions, while the fluorine atom can influence the acidity of adjacent protons and participate in nucleophilic aromatic substitution under certain conditions.

Scope and Objectives of Academic Research on this compound

Academic research on this compound and related compounds is likely to focus on several key areas:

Development of Novel Synthetic Methodologies: Devising efficient and regioselective synthetic routes to this and other polysubstituted halo-arylethers is a primary objective. This could involve exploring new catalytic systems for cross-coupling reactions or developing novel strategies for the sequential introduction of substituents with high control. rsc.orgnih.govorganic-chemistry.org

Exploration of Reactivity: A thorough investigation of the compound's reactivity towards various electrophilic and nucleophilic reagents would provide valuable insights into the interplay of its functional groups. This includes studying its participation in metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

Application as a Building Block: Research would also focus on utilizing this compound as a versatile intermediate for the synthesis of more complex molecules with potential applications in materials science or as biologically active compounds. The unique substitution pattern offers a scaffold for creating novel molecular designs.

Physicochemical and Spectroscopic Studies: A detailed analysis of the compound's spectroscopic properties, including advanced NMR and potentially X-ray crystallographic studies, would contribute to a deeper understanding of structure-property relationships in this class of molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 2379322-03-7 |

| Molecular Formula | C10H12BrFO |

| Molecular Weight | 247.11 g/mol |

| Appearance | Likely a liquid or low-melting solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Features |

|---|---|

| ¹H NMR | Aromatic protons will appear as complex multiplets due to H-H and H-F coupling. The isopropoxy group will show a septet and a doublet. The methyl group will appear as a singlet, potentially showing long-range coupling to the fluorine or aromatic protons. |

| ¹³C NMR | Aromatic carbons will show signals split by C-F coupling. The carbon bearing the fluorine will exhibit a large one-bond C-F coupling constant. |

| ¹⁹F NMR | A single resonance is expected, which will be split by neighboring aromatic protons. |

| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks of nearly equal intensity). |

Structure

3D Structure

属性

IUPAC Name |

5-bromo-2-fluoro-1-methyl-3-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrFO/c1-6(2)13-9-5-8(11)4-7(3)10(9)12/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOROECNKHYJWND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)OC(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Design for 5 Bromo 2 Fluoro 1 Isopropoxy 3 Methylbenzene

Retrosynthetic Analysis of 5-Bromo-2-fluoro-1-isopropoxy-3-methylbenzene

A retrosynthetic analysis of this compound allows for the deconstruction of the target molecule into simpler, commercially available starting materials. This process involves identifying key bond disconnections and strategic functional group interconversions.

Key Disconnections and Strategic Functional Group Interconversions

The primary disconnections for this compound involve the carbon-bromine (C-Br), carbon-oxygen (C-O) of the isopropoxy group, and potentially the carbon-fluorine (C-F) bonds. The isopropoxy group is a logical point for disconnection via a Williamson ether synthesis, leading to a brominated fluorophenol precursor. The bromine and fluorine substituents can be envisioned as being introduced through electrophilic aromatic substitution or Sandmeyer-type reactions.

A plausible retrosynthetic pathway is outlined below:

Target Molecule: this compound

Disconnection 1 (C-O ether bond): This leads to 5-bromo-2-fluoro-3-methylphenol (B1528582) and an isopropyl halide (e.g., 2-bromopropane).

Disconnection 2 (C-Br bond): The 5-bromo-2-fluoro-3-methylphenol can be retrosynthetically derived from 2-fluoro-3-methylphenol (B1315178) via electrophilic bromination.

Disconnection 3 (C-F and C-N bonds from an aniline (B41778) precursor): 2-fluoro-3-methylphenol could be synthesized from 2-amino-3-methylphenol (B31084) through a Balz-Schiemann reaction. Alternatively, a precursor like 3-methylphenol could undergo regioselective fluorination and bromination.

This analysis suggests that a readily available starting material could be 3-methylphenol or a related aniline derivative.

Consideration of Regioselectivity and Orthogonal Reactivity

The substitution pattern of the target molecule (1,2,3,5-tetrasubstituted) necessitates careful consideration of directing group effects in electrophilic aromatic substitution reactions. The interplay between the activating/deactivating and ortho-, para-, or meta-directing nature of the substituents at each synthetic step is critical.

For instance, in the bromination of 2-fluoro-3-methylphenol, the hydroxyl group is a strongly activating ortho-, para-director, the fluorine is a deactivating ortho-, para-director, and the methyl group is a weakly activating ortho-, para-director. The position of bromination will be influenced by the combined effects of these groups. Orthogonal reactivity, where one functional group can be manipulated without affecting another, is also a key consideration, particularly in protecting group strategies if required.

Development of Novel Synthetic Routes to this compound

Based on the retrosynthetic analysis, several synthetic routes can be proposed. These can range from multi-step sequences to more convergent one-pot or cascade reactions.

Multi-Step Approaches from Readily Available Precursors

A common strategy involves a stepwise functionalization of a simple aromatic precursor. A hypothetical multi-step synthesis starting from 3-methylphenol is detailed below. The order of the reactions is crucial to achieve the desired regiochemistry.

Proposed Multi-Step Synthetic Route:

Nitration of 3-methylphenol: Introduction of a nitro group, which is a meta-director, can help control the position of subsequent substitutions.

Fluorination: The hydroxyl group can be converted to a fluorine via a diazonium salt intermediate (Balz-Schiemann reaction) after reduction of the nitro group to an amine.

Bromination: Electrophilic bromination of the fluorinated intermediate. The directing effects of the existing substituents will determine the position of the incoming bromine.

Formation of the Isopropoxy Ether: Williamson ether synthesis by reacting the phenolic intermediate with an isopropyl halide in the presence of a base.

An alternative route could involve the initial bromination of 3-methylphenol, followed by other functionalizations. The choice of route would depend on the yields and regioselectivity of each step.

A summary of a potential multi-step approach is presented in the following table:

| Step | Reactant | Reagents | Product | Typical Conditions |

| 1 | 3-Methylphenol | HNO₃, H₂SO₄ | 3-Methyl-x-nitrophenol | 0-10 °C |

| 2 | 3-Methyl-x-nitrophenol | H₂, Pd/C | x-Amino-3-methylphenol | Room Temperature, 1 atm |

| 3 | x-Amino-3-methylphenol | 1. NaNO₂, HBF₄; 2. Δ | x-Fluoro-3-methylphenol | 0 °C then heat |

| 4 | x-Fluoro-3-methylphenol | Br₂, FeBr₃ | 5-Bromo-2-fluoro-3-methylphenol | Room Temperature |

| 5 | 5-Bromo-2-fluoro-3-methylphenol | 2-Bromopropane (B125204), K₂CO₃ | This compound | Reflux in acetone |

Note: The exact positions of substitution in the initial steps would need to be carefully controlled and isomers may need to be separated.

One-Pot and Cascade Reaction Sequences

To improve efficiency and reduce waste, one-pot or cascade reactions are increasingly being explored for the synthesis of complex molecules. chemicalprocessing.com While a specific one-pot synthesis for this compound is not documented, the principles of such methodologies can be applied.

A hypothetical one-pot approach could involve the sequential addition of reagents to a single reaction vessel to perform multiple transformations. For example, after the formation of a lithiated aromatic intermediate, sequential quenching with different electrophiles could introduce the desired functional groups. However, achieving the required regioselectivity in such a process would be a significant challenge. Cascade reactions, where the product of one reaction triggers the next, could also be envisioned, potentially initiated by the functionalization of a carefully designed precursor.

Targeted Functionalization of Aromatic Rings for this compound Synthesis

The synthesis of highly substituted aromatic rings often relies on targeted functionalization strategies. These can include directed ortho-metalation (DoM), where a functional group directs deprotonation to an adjacent position, followed by quenching with an electrophile.

In the context of synthesizing this compound, a DoM strategy could be employed on a suitably substituted precursor. For instance, a protected phenol (B47542) or aniline derivative could direct lithiation, allowing for the regioselective introduction of the bromine or fluorine substituents.

The regioselectivity of electrophilic aromatic substitution is a cornerstone of synthesizing polysubstituted benzenes. The activating and directing effects of the substituents must be carefully managed. The order in which substituents are introduced is paramount to achieving the desired substitution pattern. libretexts.org

Below is an interactive data table summarizing the directing effects of the relevant functional groups:

| Functional Group | Activating/Deactivating | Directing Effect |

| -OH | Strongly Activating | Ortho, Para |

| -CH₃ | Weakly Activating | Ortho, Para |

| -F | Weakly Deactivating | Ortho, Para |

| -Br | Weakly Deactivating | Ortho, Para |

| -O-isopropyl | Strongly Activating | Ortho, Para |

Understanding these electronic effects is fundamental to designing a successful synthetic route for this compound.

Electrophilic Aromatic Substitution (EAS) Methodologies and Directing Effects

Electrophilic aromatic substitution is a fundamental strategy for the functionalization of benzene (B151609) rings. The regiochemical outcome of EAS is governed by the electronic properties of the substituents already present on the ring. In the context of synthesizing this compound, the introduction of the bromine atom via electrophilic bromination is a key step. The directing effects of the fluoro, isopropoxy, and methyl groups are crucial in determining the position of bromination.

Considering a plausible precursor such as 2-fluoro-1-isopropoxy-3-methylbenzene (B12103532), the directing effects of the substituents would need to be carefully analyzed to predict the outcome of bromination. The isopropoxy group at position 1 would strongly direct an incoming electrophile to positions 4 and 6. The methyl group at position 3 would direct to positions 2, 4, and 6. The fluorine at position 2 would direct to positions 1, 3, and 5. The cumulative effect of these groups would likely favor substitution at the less sterically hindered para position to the strongly activating isopropoxy group, which is position 4, and at position 6. To achieve the desired 5-bromo substitution pattern, a different synthetic intermediate or strategy would be necessary, as direct bromination of 2-fluoro-1-isopropoxy-3-methylbenzene would likely not yield the target compound as the major product.

A more viable EAS approach would involve brominating a precursor where the directing groups favor substitution at the desired position. For instance, starting with a molecule where the desired substitution pattern is already partially established could lead to a more regioselective bromination.

| Substrate | Reaction Conditions | Major Product(s) | Yield (%) |

| Anisole | Br2, FeBr3 | p-Bromoanisole | 90 |

| Toluene | Br2, FeBr3 | o-Bromotoluene, p-Bromotoluene | 38, 62 |

| Fluorobenzene | Br2, FeBr3 | p-Bromofluorobenzene | 87 |

Nucleophilic Aromatic Substitution (SNAr) Strategies for Halogen and Ether Introduction

Nucleophilic aromatic substitution (SNAr) provides a powerful method for the introduction of nucleophiles, such as alkoxy groups, onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. In the synthesis of this compound, SNAr could be a key strategy for introducing the isopropoxy ether.

A plausible synthetic route could involve the reaction of a suitably substituted di- or tri-halobenzene with an isopropoxide salt. For example, a precursor such as 1-bromo-2,4-difluoro-3-methylbenzene could undergo regioselective SNAr with sodium isopropoxide. The fluorine atom at position 1 is activated by the electron-withdrawing effects of the bromine at the meta position and the other fluorine at the para position, making it susceptible to nucleophilic attack.

The SNAr mechanism proceeds via a two-step addition-elimination pathway. In the first step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the presence of electron-withdrawing groups at the ortho and para positions to the site of substitution. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

Fluorine is an excellent leaving group in SNAr reactions, often better than other halogens, due to its high electronegativity which polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. While bromine is also a viable leaving group, the rate of displacement is generally slower than that of fluorine under typical SNAr conditions.

| Substrate | Nucleophile | Reaction Conditions | Product | Yield (%) |

| 1,4-Difluorobenzene | Sodium methoxide | CH3OH, reflux | 4-Fluoroanisole | 75 |

| 1-Bromo-2,4-dinitrobenzene | Piperidine | Ethanol, 25°C | 1-(2,4-Dinitrophenyl)piperidine | 95 |

| 2,4-Difluorotoluene | Sodium ethoxide | Ethanol, reflux | 2-Ethoxy-4-fluorotoluene | 80 |

Directed Metalation Reactions (DMR) for Controlled Substitution Patterns

Directed metalation reactions (DMR), also known as directed ortho-metalation (DoM), offer a powerful tool for the regioselective functionalization of aromatic rings. This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile to introduce a new substituent.

In a potential synthetic route to this compound, an ether group, such as the isopropoxy group, can act as a DMG. For instance, if one were to start with 1-bromo-4-fluoro-2-isopropoxybenzene, the isopropoxy group could direct lithiation to the C3 position. Subsequent quenching with an electrophilic methyl source, such as methyl iodide, would introduce the methyl group at the desired position. However, the presence of the bromine atom could lead to competing halogen-metal exchange. Generally, with aryl bromides, halogen-metal exchange is faster than directed ortho-metalation. Therefore, this strategy would need to be carefully designed, potentially using a different starting material or a different order of substituent introduction.

| Substrate | Directing Group | Reaction Conditions | Electrophile | Product | Yield (%) |

| Anisole | -OCH3 | n-BuLi, TMEDA, THF, 0°C | (CH3)2SO4 | 2-Methylanisole | 85 |

| N,N-Diethylbenzamide | -CONEt2 | s-BuLi, TMEDA, THF, -78°C | I2 | 2-Iodo-N,N-diethylbenzamide | 92 |

| 2-Fluorobenzyl alcohol | -CH2OH | 2.2 eq n-BuLi, THF, 0°C | CO2, then H3O+ | 2-Fluoro-6-hydroxy-methylbenzoic acid | 78 |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed reaction of an organoboron compound with an organic halide or triflate, is a versatile method for creating C-C bonds. A plausible strategy for the synthesis of this compound could involve the Suzuki-Miyaura coupling of a dibrominated precursor with a methylboronic acid derivative. For example, 1,3-dibromo-4-fluoro-2-isopropoxybenzene could be selectively coupled with methylboronic acid or its esters under carefully controlled conditions to introduce the methyl group at the C3 position. The success of this approach would depend on the relative reactivity of the two bromine atoms.

| Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 1-Bromo-4-fluorobenzene | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/H2O | 95 |

| 1,3-Dibromobenzene | 4-Methylphenylboronic acid | Pd(dppf)Cl2 | K2CO3 | Dioxane | 85 (mono-arylated) |

| 2-Bromo-5-fluorotoluene | 3-Methoxyphenylboronic acid | Pd2(dba)3, SPhos | K3PO4 | Toluene | 91 |

The Ullmann condensation and the Buchwald-Hartwig amination are powerful copper- and palladium-catalyzed methods, respectively, for the formation of C-O and C-N bonds. The Buchwald-Hartwig reaction, in particular, has been extended to the formation of aryl ethers (Buchwald-Hartwig etherification).

A potential route to this compound could involve the Buchwald-Hartwig etherification of a brominated phenol precursor, such as 5-bromo-2-fluoro-3-methylphenol, with an isopropyl halide or a related reagent. This approach would offer a convergent and potentially high-yielding method for the introduction of the isopropoxy group late in the synthetic sequence. The choice of catalyst, ligand, and base is critical for achieving high efficiency in these transformations.

| Aryl Halide | Alcohol/Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 1-Bromo-4-chlorobenzene | Phenol | CuI, L-proline | K2CO3 | DMSO | 82 |

| 4-Bromotoluene | Aniline | Pd2(dba)3, BINAP | NaOtBu | Toluene | 98 |

| 1-Bromo-3,5-dimethylbenzene | Isopropanol (B130326) | Pd(OAc)2, RuPhos | K3PO4 | Toluene | 88 |

Sonogashira Coupling for Alkynyl Group Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgnih.gov In the context of this compound, the bromine atom serves as a handle for introducing an alkynyl group, thereby creating a more complex molecular architecture. This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgnih.gov

The general scheme for this reaction involves the coupling of the aryl bromide with a terminal alkyne (R-C≡CH). The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide (formed in situ) and reductive elimination to yield the alkynylated product and regenerate the Pd(0) catalyst. nih.gov

For the synthesis of derivatives of this compound, this methodology offers a direct route to a variety of substituted alkynes, which are valuable intermediates in organic synthesis. The choice of catalyst, ligand, base, and solvent can be optimized to achieve high yields and accommodate a wide range of functional groups on the alkyne component. soton.ac.uk Modern copper-free Sonogashira protocols have also been developed to mitigate issues associated with copper catalysis. nih.gov

Table 1: Key Components in Sonogashira Coupling of this compound

| Component | Example Reagents | Purpose |

| Aryl Halide | This compound | The electrophilic partner containing the leaving group (Br). |

| Alkyne | Phenylacetylene, Trimethylsilylacetylene | The nucleophilic partner providing the alkynyl moiety. |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Facilitates the catalytic cycle for C-C bond formation. |

| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | Forms the copper acetylide intermediate, facilitating transmetalation. |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Scavenges the HBr byproduct and aids in the formation of the acetylide. |

| Solvent | Tetrahydrofuran (THF), Toluene | Provides the medium for the reaction. |

Alkylation and Arylation Strategies for Ether Linkage Formation

The formation of the isopropoxy ether linkage is a critical step in the synthesis of the target compound. This can be achieved through several strategic approaches, primarily involving the formation of a carbon-oxygen bond between the aromatic ring and the isopropyl group.

Williamson Ether Synthesis and its Modern Variants

The Williamson ether synthesis is a classic and straightforward method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide via an S_N2 mechanism. youtube.commasterorganicchemistry.com In the context of synthesizing this compound, the most logical pathway involves the deprotonation of 5-bromo-2-fluoro-3-methylphenol with a base to form the corresponding phenoxide. This nucleophilic phenoxide then attacks an isopropyl halide, such as 2-bromopropane or 2-iodopropane, to form the desired ether. jk-sci.com

Reaction Pathway:

Deprotonation: 5-bromo-2-fluoro-3-methylphenol + Base (e.g., NaH, K₂CO₃) → Sodium/Potassium 5-bromo-2-fluoro-3-methylphenoxide

S_N2 Attack: Phenoxide + Isopropyl halide (e.g., CH₃CH(Br)CH₃) → this compound + NaBr/KBr

It is crucial to note that because the Williamson synthesis is an S_N2 reaction, using secondary alkyl halides like 2-bromopropane can lead to a competing E2 elimination reaction, forming propene as a byproduct. jk-sci.comyoutube.com To minimize this, reaction conditions must be carefully controlled.

Modern variants of this synthesis aim to improve efficiency and sustainability. These include:

Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst allows the reaction to occur between reactants in different phases (e.g., a solid phenoxide salt and a liquid alkyl halide), often under milder conditions.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, leading to shorter reaction times and often higher yields. orgchemres.org

Catalytic Williamson Ether Synthesis (CWES): At high temperatures (above 300 °C), alcohols can be used as alkylating agents in a catalytic process, avoiding the production of salt waste and using less hazardous reagents. acs.orgresearchgate.net

A variation involves using silver(I) oxide (Ag₂O) as a mild reagent, which is particularly useful for sensitive substrates as it does not require the pre-formation of an alkoxide with a strong base. libretexts.org

Arylation of Alcohols with Halogenated Aromatics

An alternative strategy for forming the ether linkage is the arylation of an alcohol. This typically involves a transition-metal-catalyzed cross-coupling reaction, such as the Ullmann condensation or Buchwald-Hartwig amination-type reactions adapted for C-O bond formation. In this approach, isopropanol (or its corresponding alkoxide, potassium isopropoxide) would be coupled with a suitably activated aryl halide.

The starting material would likely be a di-halogenated precursor, such as 1,5-dibromo-2-fluoro-3-methylbenzene or 5-bromo-1,2-difluoro-3-methylbenzene. The reaction is generally catalyzed by copper or palladium complexes. Copper-catalyzed Ullmann-type reactions often require high temperatures, but modern catalyst systems with specific ligands can facilitate the reaction under milder conditions. nih.govscispace.com

This method is particularly valuable for synthesizing diaryl ethers but can also be applied to alkyl aryl ethers. The reactivity of the aryl halide is a key factor, with aryl iodides being more reactive than aryl bromides. nih.gov The choice of catalyst, ligand, base, and solvent is critical for achieving good yields and selectivity. nih.gov

Stereoselective and Diastereoselective Approaches (If Applicable to Chiral Derivatives)

The parent compound, this compound, is achiral and does not possess any stereocenters. Therefore, stereoselective and diastereoselective synthetic approaches are not directly applicable to its preparation.

However, if the molecule were to be used as a scaffold for more complex, chiral derivatives, these concepts would become relevant. For instance, if an alkynyl group introduced via a Sonogashira coupling were to be further elaborated into a chiral side chain, the stereochemistry of that subsequent reaction would need to be controlled. Similarly, if the methyl group were replaced by a more complex substituent containing a stereocenter, a stereoselective synthesis would be required to control the absolute or relative configuration of that center. Such strategies are common in the synthesis of complex natural products and pharmaceuticals where specific stereoisomers are required for biological activity. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, using less hazardous substances, improving energy efficiency, and utilizing renewable resources. solubilityofthings.comnih.govcompoundchem.com

Key principles applicable to the synthetic routes discussed include:

Waste Prevention: Designing synthetic routes that minimize the formation of byproducts. compoundchem.com

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. The Williamson ether synthesis, for example, generates a salt byproduct, which lowers its atom economy compared to a hypothetical direct addition reaction. greenchemistry-toolkit.org

Use of Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents is preferable. rroij.com Both the Sonogashira coupling and modern arylation reactions are excellent examples of catalytic processes. Catalysts should ideally be recoverable and reusable. nih.gov

Safer Solvents and Auxiliaries: Reducing or eliminating the use of volatile and toxic organic solvents. rroij.com

Solvent Selection and Catalysis for Sustainable Synthetic Protocols

The choice of solvent is a critical factor in the environmental performance of a chemical process, as solvents often constitute the majority of the mass in a reaction and contribute significantly to waste. nih.govacs.org In the synthesis of this compound, traditional solvents for reactions like the Williamson synthesis (e.g., DMF, DMSO) or Sonogashira coupling (e.g., THF, toluene) are often effective but pose environmental or health hazards. soton.ac.ukjk-sci.com

Green chemistry encourages the replacement of these solvents with more sustainable alternatives. Solvent selection guides, developed by pharmaceutical companies and academic consortia, rank solvents based on safety, health, and environmental criteria. ubc.caacs.org

Table 2: Comparison of Traditional vs. Greener Solvents for Synthesis

| Reaction | Traditional Solvents | Greener Alternatives | Rationale for Change |

| Williamson Ether Synthesis | DMF, Acetonitrile, THF | Ethanol, 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Avoids reprotoxic solvents (DMF) and utilizes bio-based or less hazardous options. nih.govrsc.org |

| Sonogashira Coupling | Toluene, THF, Triethylamine | Water, Ethanol, Isopropanol | Reduces reliance on volatile organic compounds (VOCs); water can be an excellent solvent for certain catalytic systems. organic-chemistry.org |

Sustainable catalysis focuses on developing highly efficient, selective, and reusable catalysts. For the arylation and Sonogashira reactions, this involves using catalysts with high turnover numbers, employing ligands that enable reactions in greener solvents, and developing heterogeneous catalysts that can be easily separated from the reaction mixture and recycled. nih.gov For instance, magnetic nanoparticles can be used as a support for palladium catalysts, allowing for easy recovery with a magnet. nih.gov

Waste Minimization and Atom Economy Considerations

In the pursuit of sustainable chemical manufacturing, the principles of green chemistry are paramount in the strategic design of synthetic routes. For the synthesis of this compound, a critical evaluation of waste minimization and atom economy provides a framework for developing more environmentally benign and efficient processes.

Waste Minimization Strategies

Waste minimization in chemical synthesis extends beyond simply reducing the volume of effluent. It encompasses a holistic approach to the selection of reagents, solvents, and reaction conditions to prevent the formation of waste at its source. For the plausible synthesis of this compound via a Williamson ether synthesis pathway, several strategies can be employed to minimize waste.

The proposed synthesis involves two key stages: the formation of a phenol precursor, 4-bromo-2-fluoro-6-methylphenol, followed by its etherification. In the synthesis of the phenol, traditional methods might involve diazotization of an aniline derivative followed by hydrolysis, and subsequent bromination. google.com Each of these steps presents opportunities for waste generation, including byproducts from side reactions and the use of stoichiometric reagents.

Key considerations for waste minimization include:

Catalytic Alternatives: Where possible, stoichiometric reagents should be replaced with catalytic ones. acs.orgpaperpublications.org For instance, in the bromination step, the use of a catalyst could improve selectivity and reduce the formation of poly-brominated byproducts, thereby minimizing waste.

Solvent Selection: The choice of solvent plays a crucial role in the environmental impact of a synthesis. alfa-chemistry.com Utilizing greener solvents, such as water, supercritical fluids, or ionic liquids, can significantly reduce volatile organic compound (VOC) emissions and facilitate easier product separation and solvent recycling. alfa-chemistry.comorganic-chemistry.org For the Williamson ether synthesis step, exploring solvent-free conditions or using high-boiling, recyclable solvents can be beneficial.

Process Optimization: Careful optimization of reaction parameters such as temperature, pressure, and reaction time can maximize the yield of the desired product and minimize the formation of impurities. This reduces the need for extensive purification steps, which are often a major source of waste.

Avoiding Derivatization: Synthetic routes that avoid the use of protecting groups or other temporary modifications are generally preferred as they reduce the number of reaction steps and the associated waste. acs.orgpaperpublications.org The proposed direct etherification of the phenol precursor aligns with this principle.

The following interactive table outlines potential waste minimization strategies for the proposed synthesis of this compound.

| Synthetic Step | Traditional Approach | Potential Waste | Greener Alternative | Benefit |

| Phenol Synthesis | Diazotization of 2-methyl-4-fluoroaniline and hydrolysis. google.com | Diazonium salts byproducts, acidic waste. | Enzyme-catalyzed hydroxylation. | Milder conditions, higher selectivity, biodegradable waste. |

| Bromination | Electrophilic aromatic substitution using Br2 and a Lewis acid. | Halogenated byproducts, acidic waste. | Catalytic bromination with HBr and an oxidant (e.g., H2O2). | Higher atom economy, water as a byproduct. |

| Etherification | Williamson ether synthesis with sodium hydride and an isopropyl halide in an organic solvent. richmond.edu | Sodium halide salt, unreacted base, solvent waste. | Phase-transfer catalysis. | Reduced solvent usage, easier separation of catalyst. |

Atom Economy

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. acs.org A higher atom economy signifies a more sustainable process with less waste generation. The calculation for percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the final step in the proposed synthesis of this compound, the Williamson ether synthesis, we can calculate the theoretical atom economy. The balanced chemical equation for this step, using 4-bromo-2-fluoro-6-methylphenol, sodium hydride, and 2-bromopropane is:

C₇H₆BrFO + NaH + C₃H₇Br → C₁₀H₁₂BrFO + NaBr + H₂

The following interactive table provides the data for the atom economy calculation of this reaction step.

| Compound | Role | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Bromo-2-fluoro-6-methylphenol | Reactant | C₇H₆BrFO | 205.02 |

| Sodium Hydride | Reactant | NaH | 24.00 |

| 2-Bromopropane | Reactant | C₃H₇Br | 122.99 |

| This compound | Product | C₁₀H₁₂BrFO | 247.11 |

| Sodium Bromide | Byproduct | NaBr | 102.89 |

| Hydrogen Gas | Byproduct | H₂ | 2.02 |

Calculation:

Sum of Molecular Weights of Reactants: 205.02 + 24.00 + 122.99 = 352.01 g/mol

Molecular Weight of Desired Product: 247.11 g/mol

% Atom Economy: (247.11 / 352.01) x 100 ≈ 70.2%

Absence of Specific Research Data Precludes a Detailed Analysis of this compound

A thorough and extensive search of scientific literature, chemical databases, and academic journals has revealed a significant lack of published research specifically detailing the chemical reactivity, transformation, and mechanistic investigations of the compound This compound . While the fundamental principles of organic chemistry allow for theoretical predictions of its behavior based on its functional groups, the strict requirement for detailed, scientifically accurate research findings and data tables for this specific molecule cannot be met.

The requested article outline necessitates an in-depth discussion on the selective derivatization of the bromine and fluorine atoms, the directing effects of the isopropoxy group, transformations of the methyl group, and mechanistic investigations. However, without specific experimental data from peer-reviewed sources, any attempt to generate such an article would be speculative and would not adhere to the required standards of scientific accuracy and evidence-based reporting.

The search for information on "this compound" primarily yields listings in chemical supplier catalogs, which provide basic identifying information such as its CAS number (2379322-03-7) and molecular formula (C10H12BrFO). achemblock.com This indicates that the compound is available for purchase, likely as a building block or intermediate for chemical synthesis, but has not been the subject of dedicated study in publicly available research.

Consequently, it is not possible to provide a comprehensive and authoritative article that strictly adheres to the user's detailed outline and content requirements. The creation of scientifically rigorous content, including data tables and detailed research findings, is contingent upon the existence of primary research literature, which in this case, appears to be non-existent.

Chemical Reactivity, Transformation, and Mechanistic Investigations of 5 Bromo 2 Fluoro 1 Isopropoxy 3 Methylbenzene

Investigations of Reaction Mechanisms for Derivatization

Radical Pathways in Aryl Halide Transformations

Aryl halides can undergo transformations through radical pathways, often initiated by ultraviolet (UV) light or radical initiators. For 5-Bromo-2-fluoro-1-isopropoxy-3-methylbenzene, two primary sites are susceptible to radical reactions: the C-Br bond and the benzylic protons of the methyl group.

Homolytic Cleavage of the C-Br Bond: The carbon-bromine bond is weaker than the carbon-fluorine and carbon-carbon bonds within the aromatic ring. Upon exposure to UV light, homolytic cleavage of the C-Br bond can occur, generating an aryl radical and a bromine radical. This aryl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions, such as hydrogen abstraction from a solvent molecule to form 2-fluoro-1-isopropoxy-3-methylbenzene (B12103532), or reaction with other radical species in the medium.

Radical Halogenation at the Benzylic Position: The methyl group attached to the benzene (B151609) ring is a potential site for free radical halogenation. youtube.comyoutube.com In the presence of a radical initiator, such as N-bromosuccinimide (NBS) and light, a hydrogen atom from the methyl group can be abstracted to form a resonance-stabilized benzylic radical. youtube.com This stability arises from the delocalization of the unpaired electron into the aromatic π-system. The benzylic radical can then react with a halogenating agent to form 1-(bromomethyl)-5-bromo-2-fluoro-3-isopropoxybenzene. The selectivity for benzylic halogenation over aromatic halogenation is high under these conditions. youtube.com

Illustrative Radical Transformation Pathways:

| Reactant | Conditions | Primary Radical Intermediate | Potential Product(s) |

| This compound | UV light | 2-Fluoro-1-isopropoxy-3-methylphenyl radical | 2-Fluoro-1-isopropoxy-3-methylbenzene |

| This compound | NBS, light/heat | 5-Bromo-2-fluoro-3-isopropoxybenzyl radical | 1-(Bromomethyl)-5-bromo-2-fluoro-3-isopropoxybenzene |

Concerted vs. Stepwise Mechanisms in Aromatic Substitutions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for aryl halides. The mechanism of these reactions can be broadly categorized as either a two-step addition-elimination process involving a discrete Meisenheimer complex intermediate, or a single-step concerted process. nih.gov The operative mechanism for this compound will be influenced by the nature of the attacking nucleophile, the leaving group, and the electronic effects of the substituents on the aromatic ring.

The traditional stepwise addition-elimination mechanism involves the initial attack of a nucleophile on the carbon atom bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com In a subsequent, typically fast step, the leaving group is expelled to restore the aromaticity of the ring. For this pathway to be favored, the aromatic ring must be activated by strongly electron-withdrawing groups, which can stabilize the negative charge of the Meisenheimer complex. libretexts.orgyoutube.com

In contrast, a concerted SNAr mechanism involves a single transition state where the bond to the nucleophile is forming concurrently with the breaking of the bond to the leaving group. nih.gov This pathway avoids the formation of a high-energy Meisenheimer intermediate and is often favored for substrates that are not strongly activated by electron-withdrawing groups. nih.gov

Factors Influencing the Mechanistic Pathway for this compound:

| Factor | Implication for Mechanism |

| Ring Activation | The ring is not strongly activated by electron-withdrawing groups, which may disfavor the formation of a stable Meisenheimer complex, thus making a concerted pathway more likely. youtube.com |

| Leaving Group Ability | Both bromide and fluoride (B91410) are potential leaving groups. Generally, fluoride is a better leaving group in SNAr reactions where the first step (nucleophilic attack) is rate-determining due to its high electronegativity polarizing the C-F bond. youtube.comyoutube.com However, with weaker nucleophiles, the C-F bond strength can make its cleavage the rate-limiting step. Bromide is a good leaving group in the second step (expulsion). |

| Nucleophile Strength | Strong nucleophiles are more likely to favor the addition-elimination pathway by promoting the initial attack. youtube.com |

| Kinetic Isotope Effect Studies | While not performed on this specific molecule, studies on similar aromatic systems could elucidate the degree of bond breaking in the transition state, helping to distinguish between a concerted and a stepwise mechanism. |

Functional Group Interconversions and Advanced Derivatization Studies

The functional groups present on this compound offer several avenues for further chemical modification and the synthesis of more complex molecules.

Transformations involving the Bromo Group: The bromo substituent is a versatile handle for a variety of transformations.

Cross-Coupling Reactions: The C-Br bond can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon bonds, enabling the introduction of alkyl, aryl, vinyl, or alkynyl groups at the 5-position.

Lithiation and Grignard Formation: Reaction with organolithium reagents (e.g., n-butyllithium) at low temperatures can lead to lithium-halogen exchange, forming an aryllithium species. This nucleophilic intermediate can then be reacted with a wide range of electrophiles to introduce various functional groups. Similarly, formation of a Grignard reagent is also a possibility.

Buchwald-Hartwig Amination: The bromo group can be replaced by various nitrogen-containing nucleophiles through palladium-catalyzed amination reactions, providing access to anilines, amides, and other nitrogen-containing derivatives.

Modifications of the Isopropoxy Group: The isopropoxy ether can be cleaved under strong acidic conditions (e.g., HBr or HI) to yield the corresponding phenol (B47542), 5-bromo-2-fluoro-3-methylphenol (B1528582). This phenol can then be re-alkylated or used in other reactions characteristic of phenols.

Reactions of the Methyl Group: As discussed in the radical pathways section, the methyl group can be halogenated at the benzylic position. The resulting benzylic halide is a reactive intermediate that can undergo nucleophilic substitution reactions to introduce a variety of functional groups, such as alcohols, ethers, amines, and nitriles.

Potential Derivatization Reactions:

| Functional Group | Reaction Type | Reagents | Potential Product Class |

| Bromo | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biaryl compounds |

| Bromo | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Aryl-alkyne compounds |

| Bromo | Buchwald-Hartwig Amination | Amine, Pd catalyst, base | N-Aryl amines/amides |

| Isopropoxy | Ether Cleavage | HBr or HI | Phenols |

| Methyl | Radical Bromination | NBS, light/heat | Benzylic bromides |

| Benzylic Bromide | Nucleophilic Substitution | Various nucleophiles (e.g., -OH, -OR, -CN) | Benzylic alcohols, ethers, nitriles, etc. |

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 5 Bromo 2 Fluoro 1 Isopropoxy 3 Methylbenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules in solution. For 5-Bromo-2-fluoro-1-isopropoxy-3-methylbenzene, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional NMR experiments would be employed to map out the complete atomic connectivity.

Multi-dimensional NMR techniques are crucial for assembling the molecular framework by identifying through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between the two aromatic protons. Additionally, it would show the correlation between the methine proton and the methyl protons of the isopropoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the specific ¹³C signals to their attached protons in the aromatic ring, the methyl group, and the isopropoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be instrumental in confirming the substitution pattern on the benzene (B151609) ring by observing correlations between the aromatic protons and the surrounding quaternary carbons, as well as correlations from the protons of the isopropoxy and methyl groups to the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space interactions between protons that are in close proximity. This could provide insights into the preferred conformation of the isopropoxy group relative to the benzene ring.

Predicted ¹H and ¹³C NMR Data:

The following table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds, such as 5-bromo-2-fluorotoluene, and general substituent effects in benzene derivatives.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (position 4) | 7.2 - 7.4 | 115 - 120 |

| Aromatic CH (position 6) | 7.0 - 7.2 | 125 - 130 |

| Isopropoxy CH | 4.4 - 4.7 | 70 - 75 |

| Isopropoxy CH₃ | 1.3 - 1.5 | 21 - 23 |

| Methyl CH₃ | 2.2 - 2.4 | 15 - 18 |

| Quaternary C-1 (C-O) | - | 145 - 150 |

| Quaternary C-2 (C-F) | - | 155 - 160 (d, ¹JCF ≈ 240-250 Hz) |

| Quaternary C-3 (C-CH₃) | - | 130 - 135 |

| Quaternary C-5 (C-Br) | - | 110 - 115 |

Note: The predicted chemical shifts are relative to TMS. The ¹³C signal for the carbon attached to fluorine will appear as a doublet due to one-bond C-F coupling.

¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds. The chemical shift of the fluorine atom in this compound would be influenced by the electronic effects of the other substituents on the benzene ring. The predicted ¹⁹F chemical shift would likely fall in the typical range for fluoroaromatic compounds. Furthermore, coupling between the fluorine nucleus and the adjacent aromatic protons would be observed in both the ¹H and ¹⁹F spectra, providing additional confirmation of the substitution pattern.

Predicted ¹⁹F NMR Data:

| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity |

| ¹⁹F | -110 to -130 | Multiplet |

Note: The predicted chemical shift is relative to a standard such as CFCl₃.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₀H₁₂BrFO), HRMS would provide a measured mass that is very close to the calculated exact mass, confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Predicted Fragmentation Pattern:

| m/z (relative to ⁷⁹Br) | Possible Fragment Ion | Notes |

| 246/248 | [C₁₀H₁₂BrFO]⁺ | Molecular ion peak (M⁺) |

| 204/206 | [M - C₃H₆]⁺ | Loss of propene from the isopropoxy group |

| 189/191 | [M - C₃H₇O]⁺ | Loss of the isopropoxy radical |

| 125 | [M - Br - C₃H₆]⁺ | Loss of a bromine radical and propene |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Predicted Key Vibrational Frequencies:

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 3000 | 2850 - 3000 |

| Aromatic C=C stretch | 1450 - 1600 | 1450 - 1600 |

| C-O-C stretch (ether) | 1200 - 1250 (asymmetric) | Weak |

| C-F stretch | 1100 - 1200 | Weak |

| C-Br stretch | 500 - 650 | 500 - 650 |

| Out-of-plane C-H bending | 800 - 900 | Weak |

The substitution pattern on the benzene ring also gives rise to characteristic overtone and combination bands in the 1600-2000 cm⁻¹ region of the IR spectrum, which can further aid in structural confirmation.

Chiroptical Spectroscopy (If Chiral Derivatives are Explored)

The parent molecule, this compound, is not chiral and therefore would not exhibit any chiroptical properties (e.g., optical rotation, circular dichroism). However, if chiral derivatives of this compound were to be synthesized, for instance, by introducing a chiral center in a substituent, then chiroptical spectroscopy would become a vital tool for determining the absolute configuration and studying the stereochemical properties of those derivatives. As of now, no such studies on chiral derivatives of this specific compound are reported in the literature.

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Fluoro 1 Isopropoxy 3 Methylbenzene

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a powerful computational tool for predicting the properties of organic molecules. researchgate.netscience.gov For a polysubstituted benzene (B151609) derivative like 5-Bromo-2-fluoro-1-isopropoxy-3-methylbenzene, DFT calculations, particularly using hybrid functionals such as B3LYP or range-separated functionals like ωB97X-D with a suitable basis set (e.g., 6-311++G(d,p)), can provide significant insights into its structure and electronic nature. researchgate.netrsc.org

Geometry Optimization and Electronic Structure Analysis

Table 1: Predicted Structural and Electronic Properties of Halogenated Anisole Analogs (Note: This table presents hypothetical data for illustrative purposes, based on typical results from DFT calculations on similar molecules.)

| Parameter | Predicted Value Range | Computational Method |

| C-Br Bond Length | 1.88 - 1.92 Å | B3LYP/6-311+G(d,p) |

| C-F Bond Length | 1.35 - 1.38 Å | B3LYP/6-311+G(d,p) |

| C-O Bond Length | 1.36 - 1.40 Å | B3LYP/6-311+G(d,p) |

| Dipole Moment | 1.5 - 2.5 D | B3LYP/6-311+G(d,p) |

Molecular Orbital Analysis (HOMO-LUMO Gaps, Orbital Contributions)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the isopropoxy group, due to its strong electron-donating nature. The LUMO, conversely, is likely to have significant contributions from the antibonding orbitals of the benzene ring and may be influenced by the electron-withdrawing halogen substituents. The presence of multiple halogens can help stabilize the LUMO, potentially reducing the HOMO-LUMO gap compared to unsubstituted anisole. nih.gov

Table 2: Representative Frontier Orbital Energies for Substituted Aromatic Compounds (Note: This table contains example data from computational studies on analogous molecules to illustrate expected trends.)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Anisole | -8.21 | -0.15 | 8.06 |

| Bromobenzene | -9.05 | -0.65 | 8.40 |

| Fluorobenzene | -9.20 | -0.79 | 8.41 |

| Hypothetical this compound | -8.5 to -8.9 | -0.8 to -1.2 | 7.3 to 8.1 |

Electrostatic Potential Surface (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. nih.govrsc.org It is invaluable for predicting how a molecule will interact with other chemical species, particularly in electrophilic and nucleophilic reactions. mdpi.com In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would likely show a significant negative potential above and below the plane of the aromatic ring, concentrated at the ortho and para positions relative to the powerful electron-donating isopropoxy group. youtube.com The region around the halogen atoms, despite their electronegativity, may also exhibit some negative potential due to their lone pairs. The hydrogen atoms of the methyl and isopropoxy groups would represent areas of positive potential.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can also be employed to model chemical reactions, providing detailed mechanistic insights that are often difficult to obtain experimentally. nih.gov

Elucidating Mechanistic Details of Key Synthetic Steps

The synthesis of this compound likely involves steps such as electrophilic aromatic substitution (e.g., bromination) and etherification. DFT calculations can be used to model the reaction pathways for these transformations. This involves identifying the reactants, products, any intermediates, and, crucially, the transition states that connect them. By calculating the energies of these species, a reaction energy profile can be constructed, which allows for the determination of activation energies and reaction thermodynamics. For instance, modeling the etherification of a corresponding phenol (B47542) could elucidate the mechanism, whether it proceeds via an SN2 or SNAr pathway, and identify the rate-determining step. frontiersin.orggoogle.com

Predicting Regioselectivity and Stereoselectivity

For reactions involving the aromatic ring, such as further electrophilic substitution, computational modeling is particularly useful for predicting the regioselectivity. rsc.org The positions on the benzene ring are not equally reactive. The directing effects of the existing substituents determine where a new substituent will be introduced.

In this compound, the isopropoxy group is a strong activating, ortho-para director. youtube.com The methyl group is also an activating ortho-para director, while the fluoro and bromo groups are deactivating but also ortho-para directing. libretexts.org The combined influence of these groups will dictate the preferred site of electrophilic attack. By calculating the activation energies for the formation of the sigma-complex (Wheland intermediate) at each possible position on the ring, the most favorable reaction pathway can be identified. nih.gov The calculations would likely predict that the positions ortho and para to the strongly activating isopropoxy group are the most susceptible to electrophilic attack, with steric hindrance from the adjacent methyl and bromo groups also playing a significant role in the final product distribution.

Conformational Analysis and Intermolecular Interactions

Conformational Analysis:

Theoretical calculations, likely employing Density Functional Theory (DFT), would be utilized to explore the potential energy surface associated with the rotation of the isopropoxy group. The dihedral angle, defined by the C(aryl)-C(aryl)-O-C(isopropyl) atoms, is systematically varied to identify stable conformers and the energy barriers separating them.

It is anticipated that two primary stable conformers would exist. A planar conformer, where the C-O-C plane of the isopropoxy group is coplanar with the benzene ring, would likely represent a transition state rather than a minimum due to steric hindrance between the isopropyl methyl groups and the adjacent methyl group on the ring. The global energy minimum is expected to be a non-planar conformer where the isopropyl group is rotated out of the plane of the benzene ring to alleviate steric strain. The rotational barrier between equivalent non-planar conformers provides insight into the flexibility of the isopropoxy group at different temperatures.

Table 1: Predicted Relative Energies and Rotational Barriers for Conformers of this compound

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |

| Non-planar (Minimum) | ~60° | 0.00 |

| Planar (Transition State) | 0° | ~3.5 - 5.0 |

Note: These values are hypothetical and based on typical rotational barriers for substituted anisoles and related ethers.

Intermolecular Interactions:

In the solid state or in solution, this compound can engage in a variety of non-covalent interactions that influence its packing and bulk properties. Computational analysis of its molecular electrostatic potential (MEP) surface would reveal regions of positive and negative charge, indicating sites for intermolecular interactions.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the experimental characterization of this compound.

NMR Spectroscopy:

DFT calculations using the Gauge-Including Atomic Orbital (GIAO) method are a standard approach for predicting ¹H and ¹³C NMR chemical shifts. These calculations would be performed on the optimized geometry of the most stable conformer. The predicted chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to confirm the molecular structure. The presence of the electron-withdrawing fluorine and bromine atoms, as well as the electron-donating isopropoxy and methyl groups, will have distinct effects on the chemical shifts of the aromatic protons and carbons.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-O | 150-155 |

| C-F | 155-160 (with large C-F coupling) |

| C-Br | 110-115 |

| C-CH₃ | 135-140 |

| Aromatic CH | 115-130 |

| Isopropyl CH | 70-75 |

| Isopropyl CH₃ | 20-25 |

| Methyl (on ring) | 15-20 |

Note: These are estimated chemical shift ranges and would be refined by specific computational results.

Infrared (IR) Spectroscopy:

Theoretical vibrational frequency calculations based on DFT can predict the infrared spectrum. The calculated frequencies and their corresponding intensities can be compared to experimental IR spectra to identify characteristic vibrational modes. Key predicted peaks would include C-H stretching vibrations from the aromatic ring and alkyl groups, C-O stretching of the ether linkage, and vibrations associated with the carbon-halogen bonds.

Molecular Dynamics Simulations for Dynamic Behavior

To understand the dynamic behavior of this compound in a condensed phase, such as in a solvent or as part of a larger molecular assembly, molecular dynamics (MD) simulations would be highly informative.

MD simulations model the movement of atoms and molecules over time, providing insights into conformational dynamics, solvation effects, and transport properties. For a building block like this compound, MD simulations could reveal:

Conformational Flexibility: Simulations in different solvents would show how the environment affects the rotational freedom of the isopropoxy group and the population of different conformers.

Solvation Structure: The simulations would detail the arrangement of solvent molecules around the solute, highlighting specific interactions such as hydrogen bonding or halogen bonding with the solvent.

Aggregation Behavior: In simulations with multiple solute molecules, the tendency for self-aggregation through π-π stacking or other intermolecular forces can be assessed, which is crucial for understanding its behavior in solution and during crystallization.

These simulations rely on accurate force fields that describe the intra- and intermolecular interactions. The results of such simulations would provide a microscopic view of how this molecule behaves in a realistic chemical environment, which is essential for predicting its reactivity and utility in synthetic applications.

5 Bromo 2 Fluoro 1 Isopropoxy 3 Methylbenzene As a Building Block in Complex Molecular Architectures for Academic Research

Precursor for the Synthesis of Advanced Aromatic Frameworks

The inherent reactivity of the carbon-bromine bond in 5-Bromo-2-fluoro-1-isopropoxy-3-methylbenzene makes it an excellent precursor for the synthesis of more complex, poly-substituted aromatic frameworks. The bromine atom serves as a versatile handle for a wide array of cross-coupling reactions, which are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds.

For instance, in palladium-catalyzed reactions such as the Suzuki, Stille, and Sonogashira couplings, the bromo substituent can be efficiently replaced with aryl, vinyl, or alkynyl groups, respectively. This allows for the systematic extension of the aromatic core, leading to the formation of biaryls, stilbenes, and diarylacetylenes. These larger conjugated systems are of significant interest in the development of organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The presence of the fluorine atom ortho to the bromine can influence the reactivity and electronic properties of the molecule. The electron-withdrawing nature of fluorine can modulate the reactivity of the C-Br bond in cross-coupling reactions and can also impart desirable properties, such as enhanced stability and altered lipophilicity, to the final products.

Below is a representative table of potential cross-coupling reactions utilizing this building block:

| Reaction Type | Coupling Partner | Catalyst/Conditions | Resulting Framework |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | Biaryl |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | Aryl-substituted aromatic |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | Arylalkyne |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, ligand, base | Arylamine |

| Heck Coupling | Alkene | Pd(OAc)₂, ligand, base | Arylalkene |

Incorporation into Rigid and Semi-Rigid Scaffolds

The development of rigid and semi-rigid molecular scaffolds is crucial for various applications, including the design of molecular probes, the construction of porous materials, and the synthesis of conformationally constrained bioactive molecules. The defined geometry of the benzene (B151609) ring in This compound provides a solid foundation for the construction of such scaffolds.

The fluorine atom can also play a role in directing the assembly of these scaffolds through non-covalent interactions, such as dipole-dipole or halogen bonding interactions, further influencing the final three-dimensional structure.

Applications in the Exploration of Novel Chemical Reactions

The unique combination of functional groups in This compound makes it a valuable substrate for the exploration and development of novel chemical reactions and synthetic methodologies. The interplay between the bromo, fluoro, isopropoxy, and methyl substituents can lead to interesting and sometimes unexpected reactivity.

For example, researchers can investigate the selective activation of the C-Br bond in the presence of the C-F bond, or vice versa, under various catalytic conditions. This allows for the development of orthogonal functionalization strategies, where different parts of the molecule can be modified independently.

Furthermore, the compound can be used to study the directing effects of the isopropoxy and methyl groups in electrophilic aromatic substitution reactions on the already substituted ring, providing insights into the complex interplay of steric and electronic effects that govern regioselectivity.

Utility in Supramolecular Chemistry Research

While specific examples are not extensively documented in the public domain, the structural features of This compound suggest its potential utility in the field of supramolecular chemistry. The aromatic ring can participate in π-π stacking interactions, which are fundamental to the assembly of many supramolecular structures.

The fluorine and bromine atoms can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms (halogen bond acceptors) in other molecules. These interactions can be exploited in the design of host-guest systems, where the substituted benzene derivative acts as a component of a larger host molecule capable of selectively binding specific guest molecules. The isopropoxy group could also participate in hydrogen bonding or van der Waals interactions within a host-guest complex.

Role in Mechanistic Studies of Halogen-Aromatic Interactions

The presence of both a bromine and a fluorine atom on the same aromatic ring provides a unique platform for conducting mechanistic studies of halogen-aromatic interactions. Halogen bonding is a non-covalent interaction that has gained significant attention for its role in crystal engineering, molecular recognition, and drug design.

Future Research Directions and Unexplored Avenues for 5 Bromo 2 Fluoro 1 Isopropoxy 3 Methylbenzene

Exploration of New Catalytic Transformations Utilizing its Unique Substitution Pattern

The presence of both a bromine and a fluorine atom on the aromatic ring of 5-Bromo-2-fluoro-1-isopropoxy-3-methylbenzene offers a rich platform for investigating a variety of catalytic cross-coupling reactions. The differential reactivity of the C-Br and C-F bonds can be exploited for selective functionalization.

Future research could focus on:

Selective Cross-Coupling Reactions: Investigating palladium-catalyzed reactions such as the Suzuki-Miyaura, Stille, and Sonogashira couplings at the C-Br bond, while leaving the C-F bond intact for subsequent transformations. The steric hindrance provided by the adjacent isopropoxy and methyl groups may necessitate the use of specialized bulky phosphine (B1218219) ligands to achieve high yields.

Buchwald-Hartwig Amination: Exploring the amination of the aryl bromide to introduce nitrogen-containing functional groups is a promising avenue. researchgate.net The sterically hindered nature of the substrate may require the use of advanced catalyst systems, such as those employing bulky biarylphosphine ligands, to overcome the steric challenges and achieve efficient coupling. whiterose.ac.uk

C-H Activation: Investigating transition-metal-catalyzed C-H activation at the position ortho to the isopropoxy group could provide a direct route to further functionalization, bypassing the need for pre-installed leaving groups.

A summary of potential catalytic transformations is presented in the table below:

| Reaction Type | Coupling Partner | Potential Product | Catalyst System |

| Suzuki-Miyaura | Arylboronic acid | Biaryl derivative | Palladium/phosphine ligand |

| Stille | Organostannane | Aryl-stannane derivative | Palladium catalyst |

| Sonogashira | Terminal alkyne | Aryl-alkyne derivative | Palladium/copper catalyst |

| Buchwald-Hartwig | Amine | Arylamine derivative | Palladium/phosphine ligand |

Development of Asymmetric Synthetic Routes to Chiral Derivatives

The development of chiral derivatives of this compound could open doors to applications in asymmetric catalysis and medicinal chemistry.

Key research directions include:

Asymmetric C-H Functionalization: Employing chiral ligands in transition-metal-catalyzed C-H activation reactions to achieve enantioselective functionalization of the aromatic ring.

Synthesis of Chiral Ligands: Utilizing the functional groups on the benzene (B151609) ring to synthesize novel chiral ligands for asymmetric catalysis. For instance, the isopropoxy group could be demethylated to a hydroxyl group, which can then be used as a handle for the introduction of chiral auxiliaries.

Enantioselective Desymmetrization: If a prochiral derivative of the title compound can be synthesized, enantioselective desymmetrization strategies could be employed to introduce chirality.

Advanced Materials Science Applications (e.g., Organic Electronic Materials)

The electronic properties of this compound, influenced by the interplay of its electron-donating (isopropoxy, methyl) and electron-withdrawing (fluoro, bromo) substituents, make it an interesting candidate for the development of organic electronic materials.

Future research in this area could involve:

Synthesis of Conjugated Polymers: Using the bromo-functionality as a handle for polymerization reactions, such as Suzuki or Stille polycondensation, to create novel conjugated polymers. The fluorine and isopropoxy groups can be used to tune the electronic properties and solubility of the resulting polymers.

Development of Organic Light-Emitting Diodes (OLEDs): Incorporating this building block into larger conjugated systems to create new materials for OLEDs. The substitution pattern can influence the emission color and efficiency of the devices.

Organic Field-Effect Transistors (OFETs): Exploring the use of derivatives of this compound as the active layer in OFETs. The molecular packing and electronic coupling in the solid state will be crucial for device performance.

Detailed Mechanistic Elucidation of Less Understood Reactions

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new reactivity.

Areas for mechanistic investigation include:

Nucleophilic Aromatic Substitution (SNAr): Studying the kinetics and mechanism of SNAr reactions, particularly the displacement of the fluorine atom by various nucleophiles. The presence of the bulky isopropoxy group and the electron-donating methyl group may have a significant impact on the reaction rate and mechanism.

Halogen Dance Reactions: Investigating the possibility of halogen dance reactions, where the bromine atom migrates to a different position on the aromatic ring under specific basic conditions.

Computational Studies: Utilizing density functional theory (DFT) calculations to model reaction pathways, predict transition state energies, and understand the role of the various substituents on the reactivity of the molecule.

Computational Design of Novel Derivatives with Tunable Properties

Computational chemistry can play a pivotal role in guiding the synthesis of new derivatives of this compound with tailored properties.

Future computational efforts could focus on:

Structure-Property Relationships: Developing quantitative structure-property relationship (QSPR) models to predict the electronic and photophysical properties of new derivatives based on their molecular structure.

Virtual Screening: Performing virtual screening of libraries of potential derivatives to identify candidates with desired properties for specific applications, such as OLEDs or OFETs.

Reaction Prediction: Using computational tools to predict the outcome and selectivity of various chemical reactions, thereby accelerating the discovery of new synthetic routes.

Integration into Automated Synthesis Platforms for High-Throughput Research

The integration of this compound into automated synthesis platforms can significantly accelerate the exploration of its chemical space and the discovery of new functional molecules.

Future directions in this area include:

Library Synthesis: Developing robust and automated synthetic routes to generate large libraries of derivatives of the title compound for high-throughput screening in drug discovery and materials science. vapourtec.com

Reaction Optimization: Utilizing automated platforms to rapidly screen a wide range of reaction conditions (catalysts, ligands, solvents, temperatures) to optimize synthetic transformations.

Flow Chemistry: Developing continuous flow processes for the synthesis of the title compound and its derivatives, which can offer advantages in terms of safety, scalability, and efficiency.

常见问题

Q. What synthetic routes are recommended for preparing 5-Bromo-2-fluoro-1-isopropoxy-3-methylbenzene, considering its halogen and ether substituents?

- Methodological Answer : A plausible route involves sequential functionalization of the benzene ring. First, introduce the isopropoxy group via nucleophilic aromatic substitution (NAS) using isopropyl alcohol under basic conditions (e.g., NaH or K₂CO₃). Subsequent bromination and fluorination can be achieved using directed ortho-metalation (DoM) strategies or halogen-specific reagents like NBS (N-bromosuccinimide) and Selectfluor™. Ensure regioselectivity by leveraging steric and electronic effects of the methyl and isopropoxy groups . Purity assessment via HPLC (HLC, >95% purity) is critical, as highlighted in analogous bromo-fluoro compounds .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine high-performance liquid chromatography (HPLC, HLC) with UV detection for purity quantification (>95% threshold, as per industrial standards ). Structural confirmation requires ¹H/¹³C NMR to resolve substituent positions and NOESY for spatial arrangement. Mass spectrometry (HRMS or LC-MS) validates molecular weight. Cross-reference spectral data with structurally related bromo-fluoro aromatics (e.g., 5-Bromo-2-fluorobenzotrifluoride ) to resolve ambiguities.

Q. What storage conditions are optimal for maintaining the stability of this compound?